molecular formula C17H27BO4 B15376752 1-(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropan-2-ol

1-(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropan-2-ol

Cat. No.: B15376752
M. Wt: 306.2 g/mol
InChI Key: UPWXRKNPSNOINC-UHFFFAOYSA-N
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Description

This compound features a phenyl ring substituted with a methoxy group (-OCH₃) at position 4, a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 3, and a tertiary alcohol (2-methylpropan-2-ol) group at the benzylic position. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the methoxy and hydroxyl groups influence electronic properties and solubility. Its synthesis likely follows established protocols for aryl boronate esters, involving palladium-catalyzed coupling or direct borylation .

Properties

Molecular Formula

C17H27BO4

Molecular Weight

306.2 g/mol

IUPAC Name

1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropan-2-ol

InChI

InChI=1S/C17H27BO4/c1-15(2,19)11-12-8-9-14(20-7)13(10-12)18-21-16(3,4)17(5,6)22-18/h8-10,19H,11H2,1-7H3

InChI Key

UPWXRKNPSNOINC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC(C)(C)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on the Aromatic Ring

2-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol (CAS 1345961-02-5)
  • Structural Difference : Replaces the methoxy group with a methyl (-CH₃) at position 3.
  • Impact :
    • Electronic : Methyl is less electron-donating than methoxy, reducing the electron density of the boronate ester. This may lower reactivity in Suzuki couplings compared to the target compound .
    • Steric : Similar steric profile due to the tertiary alcohol group.
4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane (CAS 1432571-98-6)
  • Structural Difference : Features a trifluoromethyl (-CF₃) group instead of methoxy.
  • Impact :
    • Electronic : The strong electron-withdrawing effect of -CF₃ increases the electrophilicity of the boronate, enhancing reactivity in cross-couplings .
    • Applications : Suitable for reactions requiring high electrophilic boronates.

Functional Group Variations

[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
  • Structural Difference : Contains a hydroxymethyl (-CH₂OH) group instead of tertiary alcohol.
  • Impact :
    • Solubility : Primary alcohol increases hydrophilicity, improving aqueous solubility compared to the tertiary alcohol in the target compound .
    • Reactivity : Hydroxymethyl may participate in hydrogen bonding or oxidation reactions.
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol
  • Structural Difference: Cyclobutanol replaces 2-methylpropan-2-ol.

Electronic and Steric Modifications

4-[2-(Boc-amino)-2-propyl]phenylboronic Acid Pinacol Ester
  • Structural Difference : Incorporates a tert-butyl carbamate (Boc)-protected amine.
  • Impact :
    • Stability : Boc group enhances steric protection and reduces boronate hydrolysis.
    • Applications : Useful in peptide coupling or drug discovery where amine protection is critical .
[4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-tri(propan-2-yl)silane (CAS 1342253-45-5)
  • Structural Difference : Indole core with a triisopropylsilyl (TIPS) group.
  • Impact :
    • Stability : TIPS provides steric shielding, improving boronate stability against hydrolysis.
    • Reactivity : The indole system alters conjugation, affecting electronic properties in cross-couplings .

Physicochemical and Reactivity Comparisons

NMR Spectral Features

  • Target Compound : Expected signals include:
    • δ 1.3–1.4 ppm (pinacol methyl groups).
    • δ 3.8–4.0 ppm (methoxy protons).
    • δ 4.5–5.0 ppm (tertiary alcohol -OH, solvent-dependent).
  • Analogues :
    • CAS 1345961-02-5 : Lacks methoxy signal but shows δ ~2.4 ppm for methyl .
    • CAS 1432571-98-6 : Distinct δ ~1.5 ppm for -CF₃ and altered aromatic shifts .

Stability and Hydrolysis Resistance

  • Target Compound : Tertiary alcohol offers moderate steric protection, but boronate remains prone to hydrolysis under acidic/neutral conditions.
  • CAS 1342253-45-5 : TIPS group significantly enhances hydrolytic stability .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropan-2-ol?

Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety. Key steps include:

  • Step 1: Prepare the boronate ester precursor via palladium-catalyzed borylation of a halogenated aryl intermediate under inert conditions (e.g., N₂ atmosphere) .
  • Step 2: Optimize coupling conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and a 1:1 THF/H₂O solvent system at 80°C) to enhance yield .
  • Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%) .

Basic: How can the structural integrity of this compound be verified post-synthesis?

Answer:
Use a multi-technique approach:

  • NMR Spectroscopy: Compare ¹H and ¹³C NMR shifts to literature values for the boronate ester (e.g., δ ~1.3 ppm for tetramethyl groups) and aromatic protons (δ 6.8–7.5 ppm) .
  • Mass Spectrometry: Confirm molecular ion peaks via ESI-MS (e.g., [M+H]+ at m/z calculated for C₂₀H₃₁BO₄) .
  • X-ray Crystallography: If crystals are obtained, resolve the structure to validate stereochemistry and bond angles .

Advanced: How to resolve contradictions in observed vs. predicted NMR spectra for intermediates?

Answer:
Discrepancies often arise from:

  • Steric Hindrance: Use 2D NMR (HSQC, HMBC) to detect through-space couplings in crowded regions (e.g., tert-butyl or boronate ester groups) .
  • Dynamic Equilibria: Perform variable-temperature NMR (e.g., 25–80°C) to identify conformational changes in protic solvents .
  • Impurity Analysis: Employ LC-MS to detect side products from incomplete coupling or hydrolysis of the boronate ester .

Advanced: What methodologies are effective for studying its pharmacokinetic (PK) properties?

Answer:

  • In Vitro Assays:
    • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
    • Plasma Protein Binding: Use equilibrium dialysis to measure free vs. bound fractions .
  • In Vivo PK: Administer to rodent models, collect plasma at timed intervals, and analyze using validated bioanalytical methods .
  • Computational Modeling: Predict ADME parameters (e.g., logP, BBB permeability) with QSAR tools like Schrödinger’s QikProp .

Advanced: How to optimize reaction conditions for introducing functional groups to the arylboronate moiety?

Answer:

  • Protecting Group Strategy: Temporarily mask the propan-2-ol group with TBSCl (tert-butyldimethylsilyl chloride) to prevent side reactions during electrophilic substitutions .
  • Directed Ortho-Metalation: Use LDA (lithium diisopropylamide) at −78°C to selectively functionalize the methoxy-adjacent position .
  • Microwave-Assisted Synthesis: Accelerate coupling reactions (e.g., 30 min at 120°C) to minimize boronate ester decomposition .

Advanced: What analytical approaches are suitable for assessing its stability under varying pH conditions?

Answer:

  • Forced Degradation Studies:
    • Acidic/Base Conditions: Incubate in HCl (0.1 M) or NaOH (0.1 M) at 37°C for 24h, then quantify degradation products via UPLC-PDA .
    • Oxidative Stress: Treat with H₂O₂ (3% v/v) and monitor boronate-to-boric acid conversion by ¹¹B NMR .
  • Solid-State Stability: Store under accelerated conditions (40°C/75% RH) and analyze crystallinity changes via PXRD .

Advanced: How to investigate its potential as a PROTAC (Proteolysis-Targeting Chimera) linker?

Answer:

  • Molecular Design: Conjugate the boronate ester (for solubility) and propan-2-ol (for hydrogen bonding) to E3 ligase ligands (e.g., thalidomide analogs) .
  • Binding Assays: Use SPR (Surface Plasmon Resonance) to measure affinity for target proteins (e.g., BRD4 or VHL) .
  • Cellular Efficacy: Test in cancer cell lines (e.g., MV4-11) via Western blotting to assess target protein degradation .

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